4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one
Description
Properties
IUPAC Name |
4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-15-10-20(6-5-18-15)16(23)11-8-21(9-11)17(24)13-7-19-14-4-2-1-3-12(13)14/h1-4,7,11,19H,5-6,8-10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEQLCYPNXHALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one typically involves multi-step organic reactions. One common approach is to start with the indole-3-carboxaldehyde, which undergoes a series of reactions including condensation, cyclization, and acylation to form the final product . Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indole compounds, including those similar to 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one , exhibit significant anticancer properties.
- Mechanism of Action : The compound is believed to modulate key signaling pathways involved in tumor growth and survival, particularly the RAS-PI3K pathway. This pathway is crucial in various cancers, making it a target for therapeutic intervention .
- Case Studies : A study highlighted the efficacy of similar indole derivatives against various cancer cell lines, including prostate (PC-3) and breast cancer (MCF-7). The cytotoxicity was assessed through IC50 values, demonstrating promising results that warrant further investigation .
Neuropharmacological Applications
The piperazine component of the compound suggests potential applications in neuropharmacology.
- Serotonin Receptor Modulation : The compound may act as a modulator for serotonin receptors, particularly 5-HT6R and 5-HT3R. These receptors are implicated in mood regulation and cognitive functions, making them targets for treating disorders such as depression and anxiety .
- Case Studies : Research on similar compounds has shown that they can effectively penetrate the blood-brain barrier (BBB), indicating their potential for central nervous system (CNS) applications. Compounds designed from piperazine scaffolds have demonstrated favorable pharmacokinetic profiles, including good brain penetration and prolonged half-lives .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer Activity | RAS-PI3K pathway modulation | Effective against PC-3 and MCF-7 cell lines |
| Neuropharmacology | Serotonin receptor modulation | High BBB penetration; potential for CNS effects |
Mechanism of Action
The mechanism of action of 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, influencing biological processes such as cell signaling and enzyme activity . The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Linker Diversity: The target compound’s azetidine linker (vs.
- Substituent Impact: Chlorophenyl-substituted piperazinones (e.g., 1-(3-chlorophenyl)piperazin-2-one) exhibit cytotoxicity against cancer cell lines, suggesting that the indole-azetidine substitution in the target compound may enhance potency or alter mechanisms of action .
- Heteroaromatic Influence : Pyridine-substituted analogs (e.g., 4-(5-chloro-3-fluoropyridin-2-yl)piperazin-2-one) prioritize solubility and metabolic stability, whereas indole-based compounds may favor kinase inhibition .
Biological Activity
The compound 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one represents a class of biologically active molecules that have garnered interest due to their potential therapeutic applications. This article synthesizes existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Synthesis
The compound can be described by its structural formula:
This structure incorporates an indole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions that yield the target compound with high purity and yield rates. Recent studies have reported various synthetic pathways that optimize the yield and biological activity of similar indole derivatives .
Antidepressant Activity
Research has indicated that derivatives of indole-bearing azetidinone, including this compound, exhibit significant antidepressant-like effects. In a study evaluating the pharmacological effects of similar compounds, it was found that these derivatives could modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are critical in mood regulation .
Antibacterial Properties
The antibacterial activity of compounds similar to this compound has also been explored. For instance, piperazine hybridized coumarin derivatives demonstrated potent activity against Pseudomonas aeruginosa, indicating that modifications in the piperazine structure can enhance antibacterial efficacy. The mechanisms involved include disruption of bacterial cell membranes and induction of oxidative stress within bacterial cells .
The biological mechanisms underpinning the activity of this compound are multifaceted:
- Dopamine Receptor Modulation : Similar compounds have shown high affinity for dopamine receptors, particularly D4 receptors, suggesting a potential role in neuropharmacology .
- Membrane Disruption : The interaction with bacterial membranes leads to increased permeability and subsequent cell lysis, a common mechanism among antimicrobial agents .
Study on Antidepressant Effects
A recent study investigated the antidepressant properties of indole derivatives by administering them to animal models. The results indicated a significant reduction in depressive-like behaviors, correlating with increased serotonin levels in the hippocampus. This suggests that such compounds could serve as novel antidepressants with fewer side effects compared to traditional therapies .
Antibacterial Efficacy Assessment
In another investigation focusing on antibacterial efficacy, various derivatives were tested against clinical strains of bacteria. The compound exhibited low Minimum Inhibitory Concentration (MIC) values against Pseudomonas aeruginosa, highlighting its potential as a treatment for resistant bacterial infections .
Data Tables
| Compound | Activity Type | MIC (μg/mL) | Mechanism |
|---|---|---|---|
| This compound | Antidepressant | N/A | Serotonin modulation |
| Piperazine Hybridized Coumarin | Antibacterial | 1 | Membrane disruption |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
